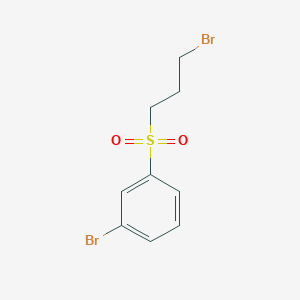

1-Bromo-3-(3-bromopropanesulfonyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10Br2O2S |

|---|---|

Molecular Weight |

342.05 g/mol |

IUPAC Name |

1-bromo-3-(3-bromopropylsulfonyl)benzene |

InChI |

InChI=1S/C9H10Br2O2S/c10-5-2-6-14(12,13)9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 |

InChI Key |

DBBQUAQDFDCHCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of Brominated Sulfone Derivatives: A Guide to Mechanism, Characterization, and Control

Topic: Thermodynamic Stability of Brominated Sulfone Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Persona: Senior Application Scientist

Executive Summary

Brominated sulfone derivatives occupy a unique niche in high-energy organic synthesis. They serve as critical "warheads" in alkylation chemistry (e.g., Ramberg-Bäcklund precursors) and robust scaffolds in material science (e.g., flame retardants, polysulfones). However, their thermodynamic profile is a dichotomy: the sulfone group (

This guide moves beyond basic property listing to explain the causality of decomposition. We categorize these derivatives into Aryl-Brominated (thermodynamically robust) and

Part 1: Molecular Architecture & Thermodynamic Principles

To predict stability, one must understand the electronic tug-of-war within the molecule. The stability of a brominated sulfone is dictated by the competition between the bond dissociation energy (BDE) of the C-Br bond and the C-S bond.

The Stability Dichotomy

We must distinguish between two structural classes, as their decomposition pathways differ fundamentally:

| Feature | Class A: Aryl-Brominated Sulfones | Class B: |

| Structure | Br is on the aromatic ring (e.g., 4-bromophenyl sulfone). | Br is on the carbon adjacent to sulfur (e.g., bromomethyl sulfone). |

| Electronic Effect | The | The |

| Thermodynamic Risk | Low. Stable up to >300°C. Primary failure mode is desulfonylation ( | High. Prone to cheletropic elimination ( |

Bond Dissociation Energy (BDE) Landscape

Thermodynamic stability is ultimately a function of the weakest bond. In brominated sulfones, the C-Br bond is often the "fuse," but the

-

Aryl C-S Bond: ~75–85 kcal/mol (Very Strong)

-

Alkyl C-S Bond: ~65–70 kcal/mol (Moderate)

-

Aryl C-Br Bond: ~78–81 kcal/mol (Strong)

- -Alkyl C-Br Bond: ~63–68 kcal/mol (Weak - The Danger Zone)

Key Insight: In

Part 2: Thermal Decomposition Mechanisms

Understanding how these molecules fail is prerequisite to preventing it.

Pathway A: Radical Desulfonylation (High T)

For stable aryl sulfones, decomposition requires high energy (typically >300°C). The mechanism involves homolytic cleavage of the C-S bond, followed by the extrusion of gaseous

Pathway B: Concerted Cheletropic Elimination (The Ramberg-Bäcklund Threat)

For

-

Note: Even in the absence of base, thermal excitation can trigger a radical variant of this elimination.

Visualization of Decay Pathways

The following diagram illustrates the divergent decomposition pathways based on molecular structure.

Figure 1: Divergent thermal decomposition pathways.[3][4][5][6] Class A follows a high-energy radical recombination, while Class B undergoes cheletropic elimination of sulfur dioxide.

Part 3: Experimental Characterization Protocols

Protocol: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for identifying the Onset Temperature (

Equipment: Heat Flux DSC (e.g., TA Instruments Q-series or Mettler Toledo).

Crucible: High-pressure gold-plated or hermetically sealed steel pans (Crucial: Sulfones evolve

Step-by-Step Workflow:

-

Sample Prep: Weigh 2–4 mg of dried sample into a high-pressure pan. Seal hermetically.

-

Purge: Nitrogen at 50 mL/min (prevents oxidative degradation from masking intrinsic stability).

-

Ramp: Heat from 30°C to 400°C at 5°C/min .

-

Why 5°C/min? Faster rates (10-20°C/min) artificially shift

higher due to thermal lag, giving a false sense of safety.

-

-

Analysis:

-

Identify

(Endotherm).[3] -

Identify

(First deviation from baseline > 0.1 W/g). -

Critical Safety Limit: Calculate

(Temperature at which decomposition occurs in 24h) using ASTM E698 kinetics if the exotherm is sharp.

-

Protocol: Accelerated Stability Stress Testing (Isothermal)

DSC gives you the "crash" point. Stress testing gives you the "shelf life."

-

Preparation: Prepare 3 vials of 50 mg sample.

-

Conditions: Incubate at

(Safety margin) for 24, 48, and 168 hours. -

Analysis: Analyze via HPLC-UV/MS.

-

Look for: Debrominated species (M-Br) or desulfonylated dimers.

-

Acceptance: < 0.5% degradation after 1 week implies bench-top stability.

-

Validated Workflow Diagram

The following Graphviz diagram outlines the decision tree for stability assessment.

Figure 2: Sequential workflow for thermodynamic stability validation. TGA filters volatiles before DSC determines the energetic ceiling.

Part 4: Data Summary & Case Studies

The following table summarizes typical thermodynamic values derived from literature for representative structures.

| Compound Class | Representative Structure | Melting Point ( | Decomp.[3] Onset ( | Primary Degradation Product |

| Aryl Sulfone | Diphenyl sulfone | 128 | ~380 | Biphenyl, |

| Aryl-Bromo Sulfone | 4-Bromophenyl methyl sulfone | 103–106 | ~340 | Bromobiphenyls |

| Fluoromethyl phenyl sulfone | 53–55 | ~200 | Polymer/Tar | |

| Bromomethyl phenyl sulfone | 88–90 | ~140–160* | Styrene deriv. (via elimination) |

*Note:

Case Study: Dapsone Derivatives

While Dapsone (4,4'-diaminodiphenyl sulfone) is stable up to 339°C, its brominated analogs (intermediates in synthesis) often show reduced stability. Research indicates that introducing bromine at the ortho-position to the sulfone creates steric strain that lowers the decomposition onset by approximately 30–40°C compared to the parent sulfone, facilitating easier

References

-

Thermal Behavior of Sulfone-Containing Drugs Source: Journal of Analytical Methods in Chemistry Link:[Link]

-

Bond Dissociation Energies in Organosulfur Compounds Source: Michigan State University Chemistry Data Link:[Link]

-

The Ramberg-Bäcklund Reaction: Mechanism and Applications Source: Organic Reactions (Wiley) / Organic Chemistry Portal Link:[Link]

-

Differential Scanning Calorimetry (DSC) Standard Protocols Source: Torontech / ASTM E537 Link:[Link]

-

Desulfonylative Cross-Coupling of Alkyl Sulfones Source: ChemRxiv / NIH Link:[Link]

Sources

- 1. Sulfone - Wikipedia [en.wikipedia.org]

- 2. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 3. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thermal degradation of sulforaphane in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-Bromo-3-(3-bromopropanesulfonyl)benzene in Organic Solvents: A Technical Guide

Executive Summary

In advanced organic synthesis and drug development, understanding the precise solubility profile of complex intermediates is critical for optimizing reaction kinetics, purification workflows, and formulation strategies. 1-Bromo-3-(3-bromopropanesulfonyl)benzene (CAS: 1190968-76-3) is a highly functionalized bifunctional building block. Featuring a hydrophobic bromobenzene core, a highly polar sulfonyl group, and a reactive terminal alkyl bromide, its solvation thermodynamics present a unique challenge.

This whitepaper provides an in-depth analysis of the physicochemical principles governing the solubility of this compound, predictive quantitative data across various solvent classes, and rigorously validated experimental protocols for empirical solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To accurately predict and manipulate the solubility of 1-Bromo-3-(3-bromopropanesulfonyl)benzene, one must deconstruct its molecular architecture. Solvation is fundamentally driven by the thermodynamic principle of "like dissolves like," where the energy required to disrupt solvent-solvent interactions must be offset by favorable solute-solvent interactions[1].

The Hydrophobic Bromobenzene Core

The aromatic ring substituted with a heavy bromine atom imparts significant lipophilicity to the molecule. Bromobenzene derivatives are notoriously insoluble in water due to hydrophobic exclusion; they cannot form hydrogen bonds to compensate for the disruption of water's highly ordered hydrogen-bonded network[1]. However, this core readily engages in London dispersion forces and

The Polar Sulfonyl ( ) Moiety

The sulfonyl group acts as the molecule's primary polar anchor. The two highly electronegative oxygen atoms create a strong localized dipole moment. Because the molecule lacks hydrogen-bond donors (such as

The Bromopropyl Chain

The flexible aliphatic chain adds a degree of steric bulk that slightly increases the entropic penalty of solvation in highly structured solvents. However, the terminal bromine atom allows for specific halogen-bonding interactions, further enhancing solubility in moderately polar organic media.

Molecular features dictating the solvation pathways in various organic solvents.

Quantitative Solubility Matrix

Based on the structural thermodynamics and empirical data from structurally analogous bromobenzene and sulfonyl derivatives, the following table summarizes the expected solubility profile of 1-Bromo-3-(3-bromopropanesulfonyl)benzene across standard laboratory solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Dominant Solvation Mechanism |

| Non-Polar Aliphatic | Hexane, Heptane | Low to Moderate | Weak London dispersion forces; limited by sulfonyl polarity. |

| Aromatic | Toluene, Benzene | High | |

| Polar Aprotic (Halogenated) | Dichloromethane (DCM), Chloroform | Very High | Favorable dipole-dipole and halogen bonding interactions. |

| Polar Aprotic (Oxygen/Nitrogen) | DMF, DMSO, Acetone, Ethyl Acetate | Very High | Strong dipole-dipole interactions with the |

| Polar Protic | Methanol, Ethanol | Moderate | Weak hydrogen-bond acceptance; limited by hydrophobic bulk. |

| Aqueous | Water, Aqueous Buffers | Insoluble (<0.01 mg/mL) | Hydrophobic exclusion; inability to disrupt water's H-bond network[1]. |

Experimental Methodology: Empirical Solubility Determination

To generate precise, reproducible solubility data for regulatory submissions or process chemistry optimization, the Shake-Flask Method (adapted from OECD Test Guideline 105) is the gold standard for compounds with solubility exceeding

The following protocol is a self-validating system designed to prevent common analytical errors, such as the accidental quantification of suspended microcrystals, which falsely elevates solubility readings.

Step-by-Step Shake-Flask Protocol

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an amount of 1-Bromo-3-(3-bromopropanesulfonyl)benzene that is approximately 5 times the estimated saturation limit into three separate, tightly sealable glass centrifuge tubes[3].

-

Add exactly 10.0 mL of the target organic solvent (e.g., HPLC-grade DCM or DMF) to each tube.

-

Add a PTFE-coated magnetic stir bar to each tube and seal hermetically to prevent solvent evaporation.

Step 2: Thermodynamic Equilibration

-

Place the sealed tubes in a temperature-controlled orbital shaker or water bath set precisely to

. -

Agitate the samples vigorously for 24 to 48 hours. Causality Note: Solubility is a dynamic equilibrium. Sufficient time must be allowed for the solid lattice energy to be fully overcome by solvation energy until the rate of dissolution equals the rate of precipitation.

Step 3: Phase Separation

-

Remove the tubes from the shaker and allow them to stand at

for 2 hours to allow bulk undissolved solids to settle. -

Centrifuge the tubes at 10,000 RPM for 15 minutes at

to force any suspended microcrystals into the pellet. Critical Step: Failure to adequately separate the phases will result in the HPLC quantifying solid particles as dissolved solute.

Step 4: Analytical Quantification

-

Carefully extract an aliquot of the clear supernatant using a syringe equipped with a 0.22

PTFE filter. -

Dilute the aliquot appropriately in the mobile phase to ensure the concentration falls within the linear range of your calibration curve.

-

Analyze via HPLC-UV (typically monitored at 254 nm due to the bromobenzene chromophore) and calculate the exact concentration in mg/mL.

Standard OECD 105 Shake-Flask methodology for determining organic solubility.

Strategic Implications for Chemical Synthesis

Understanding this solubility profile directly informs reaction design:

-

Nucleophilic Substitution (

): When targeting the terminal bromopropyl chain with a nucleophile (e.g., amines or alkoxides), polar aprotic solvents like DMF or Acetonitrile are ideal. They easily dissolve the starting material while leaving the nucleophile unsolvated and highly reactive. -

Cross-Coupling Reactions: If the aromatic bromine is targeted for Suzuki-Miyaura or Heck couplings, Toluene/Water biphasic systems or pure 1,4-Dioxane are recommended. The compound will partition exclusively into the organic layer, requiring a phase-transfer catalyst or vigorous stirring to interact with aqueous base components.

References

- Source: solubilityofthings.

- Source: vcarechemicals.

- 40 CFR § 799.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Bromobenzene Chemical Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]

- 3. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

Electronic Architecture of Sulfonyl-Linked Benzene Rings

A Technical Guide for Medicinal Chemistry & Materials Science

Executive Summary

The sulfonyl group (

Part 1: The Electronic Core

1.1 The Nature of the S=O Bond: Debunking the d-Orbital Myth

Historically, the stability and geometry of the sulfonyl group were explained by

Current consensus establishes that the S=O bond is best described as a highly polar semi-polar bond (

-

Mechanism: Electron density from the oxygen

-orbitals donates into the antibonding -

Consequence: This creates a rigid, highly polarized tetrahedral geometry that does not require d-orbital participation for stability. The sulfur atom acts as a "charge sink," insulating the

-systems of the two phenyl rings from direct conjugation while strongly withdrawing electrons inductively and mesomerically.

1.2 Hammett Parameters & Electronic Influence

The sulfonyl group is one of the strongest neutral electron-withdrawing groups available. Its influence is dual-natured:

-

Inductive Effect (-I): Dominant due to the electronegativity of the positively charged sulfur core.

-

Mesomeric Effect (-M): Significant resonance withdrawal, stabilizing negative charges at the para position (e.g., in phenols or anilines).

Table 1: Comparative Hammett Constants

| Substituent Group | Electronic Character | |||

| 0.60 | 0.72 | 0.98 | Strong EWG (Inductive + Resonance) | |

| 0.62 | 0.70 | 0.95 | Strong EWG (Bulky) | |

| 0.38 | 0.50 | 0.84 | Moderate EWG | |

| 0.43 | 0.54 | 0.65 | Strong Inductive, Weak Resonance | |

| 0.71 | 0.78 | 1.24 | Very Strong EWG |

Note: The high

1.3 Visualization of Electronic Effects

The following diagram illustrates the resonance stabilization provided by the sulfonyl group on a para-anionic system (e.g., deprotonated sulfonamide or phenol).

Caption: Dual electronic withdrawal mechanisms of the sulfonyl group leading to ring deactivation.

Part 2: Structural Consequences

2.1 The "Butterfly" Geometry

Unlike the planar carbonyl group (

-

C-S-C Bond Angle:

. -

Twist Angle: The phenyl rings are rarely coplanar with the C-S-C plane. They twist (typically

) to minimize steric repulsion between the ortho-hydrogens and the sulfonyl oxygens. -

Impact: This twist disrupts

-

2.2 Spectroscopic Signatures

Reliable identification of the sulfonyl moiety relies on distinct spectroscopic bands.[2]

Table 2: Key Spectroscopic Markers

| Method | Characteristic Signal | Notes |

| IR (Infrared) | Strong, sharp asymmetric stretch. | |

| Strong symmetric stretch. | ||

| Ortho protons are significantly deshielded (downfield) due to the anisotropic and electron-withdrawing effect. | ||

| The carbon directly attached to sulfur shifts downfield. |

Part 3: Synthesis & Reactivity

3.1 Validated Synthesis Protocol: Catalytic Oxidation

While Friedel-Crafts sulfonylation is possible, the most reliable method for generating sulfonyl-linked benzenes in a drug discovery context is the oxidation of thioethers (sulfides). The following protocol uses a Tungstate-catalyzed method, which is safer and more scalable than mCPBA.

Protocol: Tungstate-Catalyzed Oxidation of Diaryl Sulfides

-

Reagents: Diaryl sulfide (1.0 eq),

(0.02 eq), 30% -

Solvent: Ethyl Acetate or Toluene (Biphasic).

-

Procedure:

-

Dissolve sulfide in solvent at 60°C.

-

Add catalyst.[3]

-

Add

dropwise (Exothermic! Control temp < 70°C). -

Stir for 2-4 hours. Monitor by TLC (Sulfoxide intermediate appears first, then converts to Sulfone).

-

Quench: Wash with saturated

(removes excess peroxides).

-

-

Why this works: The Tungstate forms a peroxotungstate species that efficiently transfers oxygen to the sulfur lone pair. It avoids the formation of N-oxides if basic nitrogens are present (unlike mCPBA).

3.2 Reactivity Profile

-

Electrophilic Aromatic Substitution (EAS): The sulfonyl group is a meta-director and strongly deactivating. Nitration or halogenation will occur meta to the sulfonyl group and requires harsh conditions.

-

Nucleophilic Aromatic Substitution (

): The sulfonyl group is an excellent activating group. Halogens ortho or para to the sulfonyl group are easily displaced by amines or alkoxides.

Caption: Stepwise oxidation workflow from sulfide to sulfone via tungstate catalysis.

Part 4: Applications in Drug Design

4.1 Metabolic Stability & Bioisosterism

The sulfonyl group is metabolically robust.[4] Unlike carbonyls, it is not susceptible to nucleophilic attack by hydrolases. It is often used to "block" metabolic soft spots on aromatic rings (e.g., preventing hydroxylation at the para position).

-

Lipophilicity (LogP): The sulfonyl group is polar (

). Introducing it lowers the LogP of a molecule significantly compared to a methylene linker, improving aqueous solubility. -

H-Bonding: The sulfonyl oxygens are weak H-bond acceptors (HBAs). They can interact with backbone amides in protein active sites (e.g., COX-2 inhibitors).

4.2 Decision Tree: When to use a Sulfonyl Linker?

Caption: Strategic decision tree for incorporating sulfonyl moieties in lead optimization.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Bent, H. A. (1961). An appraisal of valence-bond structures and hybridization in compounds of first-row elements. Chemical Reviews, 61(3), 275–311. (Classic text on hybridization/geometry). Link

-

Noyori, R., Aoki, M., & Sato, K. (2003). Green oxidation with aqueous hydrogen peroxide. Chemical Communications, (16), 1977-1986. (Tungstate protocol). Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Relevance of 3D geometry/Butterfly shape). Link

- Weinreb, S. M. (2006).Sulfonyl-containing groups in drug discovery. Topics in Current Chemistry. (General Medicinal Chemistry context).

Sources

Advanced Sulfone-Based Linkers: From Solid-Phase Synthesis to Next-Gen Bioconjugates

Executive Summary: The Sulfone Renaissance

In the landscape of organic synthesis and bioconjugation, the sulfone group (

This guide analyzes the mechanistic underpinnings of sulfone linkers, focusing on bis-sulfone disulfide bridging and tunable

Physicochemical Mechanics: The "Safety-Catch" Principle

The core utility of sulfone linkers rests on the "Safety-Catch" principle. A sulfide linker is chemically inert to basic hydrolysis, allowing it to survive rigorous synthetic steps (e.g., Fmoc deprotection). However, selective oxidation to the sulfone transforms the adjacent C-H bond into an acidic proton (

Mechanism of Tunable Release

The rate of release is governed by the acidity of the

Key Variable: The

Figure 1: The E1cB elimination mechanism. The rate of payload release is kinetically controlled by the electron-withdrawing group (EWG) attached to the sulfone, allowing for tunable half-lives.

High-Value Application: Bis-Sulfone Disulfide Bridging

While maleimides have been the gold standard for cysteine conjugation, they suffer from retro-Michael instability , leading to premature drug loss in plasma (exchange with albumin). Bis-sulfone reagents solve this by mechanically "stapling" the disulfide bond back together after reduction.

The Mechanism: Sequential Addition-Elimination

Developed largely by Brocchini and colleagues, this method involves a cascade reaction:

-

Elimination 1: The bis-sulfone reagent eliminates a leaving group (often toluene sulfinic acid) to form a mono-sulfone alkene.

-

Addition 1: The first thiolate attacks the alkene.

-

Elimination 2: A second elimination occurs, regenerating a double bond.

-

Addition 2: The second thiolate attacks, forming a stable 3-carbon bridge.[1]

This process maintains the tertiary structure of the protein, unlike maleimides which leave the disulfide open.

Figure 2: The iterative elimination-addition mechanism of bis-sulfone reagents. This "stapling" technique prevents disulfide scrambling and enhances serum stability.

Comparative Analysis: Sulfones vs. Maleimides

For drug development professionals, the choice of linker dictates the therapeutic window.

| Feature | Maleimide Linker | Bis-Sulfone Linker | Vinyl Sulfone |

| Binding Mode | Single Cysteine attachment | Disulfide Bridging (2 Cysteines) | Single Cysteine attachment |

| Serum Stability | Moderate (Retro-Michael exchange) | High (Irreversible covalent bond) | High (Irreversible) |

| Structural Impact | Leaves disulfide open (destabilizing) | Restores disulfide bridge (stabilizing) | Leaves disulfide open |

| Selectivity | High for thiols | High for reduced disulfides | Moderate (can react with Lys/His at high pH) |

| Hydrolysis | Ring opening can occur | Stable to hydrolysis | Stable |

Critical Insight: Bis-sulfones are superior for ADCs where maintaining the antibody's solution stability and preventing aggregation is paramount.

Experimental Protocol: Disulfide Bridging of a Fab Fragment

Based on the methodology established by Brocchini et al. (Nature Protocols).

Objective: Site-specific conjugation of a PEG-Bis-Sulfone reagent to a Fab fragment.

Reagents Required[2][3][4][5]

-

Protein: Fab fragment (5 mg/mL in PBS, pH 7.4).

-

Reductant: DTT (Dithiothreitol) or TCEP.

-

Linker: Bis-sulfone-PEG reagent (e.g., 4-[2,2-bis[(p-tolylsulfonyl)methyl]acetyl]benzoic acid derivative).

-

Buffer: 50 mM Sodium Phosphate, pH 7.8, 10 mM EDTA.

Step-by-Step Workflow

-

Reduction:

-

Add DTT to the Fab solution to a final concentration of 10–20 mM.

-

Incubate at ambient temperature for 30–60 minutes. Note: Ensure complete reduction of the interchain disulfide.

-

-

Buffer Exchange (Critical):

-

DTT competes with the bis-sulfone. Remove DTT completely using a PD-10 desalting column or Zeba spin column equilibrated with the conjugation buffer (pH 7.8).

-

Why pH 7.8? Slightly basic conditions favor the elimination step required to activate the bis-sulfone.

-

-

Conjugation:

-

Immediately add the Bis-sulfone reagent (1.0 – 1.1 molar equivalents relative to the disulfide bond).

-

Expert Tip: Avoid large excesses. Unlike maleimides, bis-sulfones are designed for 1:1 stoichiometry with the disulfide. Excess reagent can lead to non-specific surface lysine modification over time.

-

Incubate at 4°C for 12–16 hours or Room Temperature for 4 hours.

-

-

Validation:

-

Analyze via SDS-PAGE (non-reducing).

-

Success Criteria: The heavy and light chains should migrate as a single band (bridged), whereas the reduced control will show two distinct bands.

-

Future Outlook: Tunable Long-Acting Injectables

Recent work by Santi et al. has demonstrated that sulfone linkers can be "tuned" to release drugs over periods of up to one year. By changing the electron-withdrawing nature of the "modulator" group attached to the sulfone (e.g., changing a phenyl group to a methyl or morpholino group), the

This technology is moving beyond ADCs into long-acting injectables (LAIs), where a drug is tethered to a hydrogel or large carrier via a sulfone linker. The linker slowly self-cleaves at physiological pH, maintaining steady-state drug plasma levels without enzymatic intervention.

References

-

Brocchini, S., et al. (2006).[2] Disulfide bridge based PEGylation of proteins. Nature Protocols, 1(5), 2241–2252. [Link]

-

Santi, D. V., et al. (2012).[3] Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates.[3] Proceedings of the National Academy of Sciences, 109(16), 6211-6216. [Link]

-

Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.[4][5][6][7] Bioconjugate Chemistry, 19(3), 759–765. [Link]

-

Balan, S., et al. (2007).[2] Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge. Bioconjugate Chemistry, 18(1), 61–76.[2] [Link]

-

Kenner, G. W., et al. (1971). Safety Catch Principle in Solid Phase Peptide Synthesis. Chemical Communications, (12), 636-637. [Link]

Sources

- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 2. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Precision Mass Spectrometry: A Definitive Guide to C9H10Br2O2S

Topic: Molecular weight and exact mass calculation for C9H10Br2O2S Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Strategic Overview: The Mass Distinction in Drug Discovery

In the high-stakes environment of drug development and metabolomics, the distinction between Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is not merely semantic—it is the difference between a confirmed structure and a false positive.

For a molecule like C9H10Br2O2S , this distinction is amplified by the presence of Bromine (

This guide provides a rigorous breakdown of the calculation logic, isotopic fine structure, and experimental validation protocols required for this specific chemical formula.

Fundamental Constants (IUPAC 2024 Standards)

To ensure high-resolution accuracy (<5 ppm error), we must use the precise IUPAC atomic masses rather than the rounded values found on standard periodic tables.

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) | Average Atomic Weight ( g/mol ) |

| Carbon | 12.00000 | 98.93 | 12.011 | |

| Hydrogen | 1.00783 | 99.98 | 1.008 | |

| Bromine | 78.91834 | 50.69 | 79.904 | |

| 80.91629 | 49.31 | |||

| Oxygen | 15.99491 | 99.76 | 15.999 | |

| Sulfur | 31.97207 | 94.99 | 32.060 |

Note: The "Average Atomic Weight" is a weighted average used for stoichiometric calculations (weighing powder). The "Exact Mass" is used for Mass Spectrometry (detecting ions).[3]

The Calculation Engine

A. Average Molecular Weight (MW)

This value represents the mass of the molecule as it exists in a bulk macroscopic sample (e.g., in a weighing boat).

-

C (9):

-

H (10):

-

Br (2):

-

O (2):

-

S (1):

Total Average MW: 342.045 g/mol

B. Monoisotopic Mass (Exact Mass)

This is the mass of the molecule containing only the lowest mass isotopes (

-

C (9):

-

H (10):

-

Br (2):

-

O (2):

-

S (1):

Total Monoisotopic Mass: 339.87687 Da

The Isotopic Fine Structure: The "Br2 Trap"

For most organic molecules (CHNO), the monoisotopic peak (M) is the most intense (Base Peak). This is FALSE for C9H10Br2O2S.

Because

-

M Peak (339.8769): Contains

. Relative Intensity ~50%.[1] -

M+2 Peak (341.8748): Contains

. Relative Intensity ~100% (Base Peak). -

M+4 Peak (343.8728): Contains

. Relative Intensity ~50%.[1]

Crucial Insight: If you set your mass spectrometer to look for the "most abundant" mass, you might erroneously look for 341.[1]87. However, by convention, HRMS identification is always anchored to the Monoisotopic Mass (339.87) , even if it is not the tallest peak in the spectrum.[1]

Visualization: Isotopic Pattern Logic

Figure 1: The logical decomposition of the Br2 isotopic envelope. Note that the M+2 peak is statistically the most likely combination, creating the highest intensity signal.[1]

Experimental Protocol: HRMS Validation

To validate this mass experimentally, use the following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow.

A. Sample Preparation

-

Solvent: Dissolve 1 mg of C9H10Br2O2S in 1 mL of LC-MS grade Methanol (MeOH) .

-

Why: MeOH promotes better ionization for sulfonyl/bromo compounds compared to Acetonitrile.

-

-

Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:Water + 0.1% Formic Acid.

-

Target Concentration: ~10 µg/mL (10 ppm). High concentrations cause detector saturation, distorting the isotopic ratio.[1]

-

B. Instrument Parameters (ESI-QTOF or Orbitrap)

-

Ionization Mode: Electrospray Ionization (ESI).

-

Resolution: Set to >30,000 FWHM.

-

Why: To resolve the

isotope contribution from the

-

-

Mass Range: 100–1000 m/z.

C. Data Analysis Workflow

-

Extract Ion Chromatogram (EIC): Use 339.8769 ± 5 ppm.

-

Verify Pattern: Check the MS1 spectrum at the retention time peak.

-

Calculate Error:

-

Acceptance Criteria: < 5 ppm.[1]

-

Visualization: HRMS Workflow

Figure 2: Step-by-step experimental workflow for validating the exact mass of C9H10Br2O2S.

Conclusion

For C9H10Br2O2S :

-

Weigh your sample using 342.05 g/mol .

-

Search your MS data using 339.8769 Da .

-

Confirm identity by validating the 1:2:1 isotopic triplet .

Failure to distinguish between the Average MW and the Monoisotopic Mass will result in a mass error of ~2.1 Da, leading to a complete failure in compound identification.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights. International Union of Pure and Applied Chemistry.[2][4][5] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

-

Scientific Instrument Services. (n.d.). Exact Mass Calculator and Isotope Distribution. Retrieved from [Link]

Sources

Technical Guide: Crystal Structure Analysis of 1-Bromo-3-(3-bromopropanesulfonyl)benzene

[1]

Executive Summary

The compound 1-Bromo-3-(3-bromopropanesulfonyl)benzene represents a critical class of bifunctional linkers used in medicinal chemistry and cross-coupling applications.[1] Its structure features a rigid aromatic core and a flexible alkyl sulfone tail, both terminated by bromine atoms. This guide outlines the protocol for its single-crystal X-ray diffraction (SC-XRD) analysis, focusing on the geometry of the sulfonyl group (

Synthesis & Crystallization Protocol

Obtaining diffraction-quality crystals is the prerequisite for structural analysis.[2] For sulfones, the most reliable pathway involves the oxidation of the corresponding sulfide, followed by slow evaporation.[1]

Synthetic Pathway

The target sulfone is synthesized via the oxidation of 1-bromo-3-(3-bromopropylthio)benzene .[1]

-

Reagents: 3-chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (

) with catalytic Sodium Tungstate ( -

Solvent System: Dichloromethane (DCM) or Acetic Acid.[1]

-

Purification: Recrystallization from Ethanol/Hexane mixtures.[1]

Crystallization Strategy

Sulfones are polar but often crystallize well due to strong dipole-dipole interactions.[1]

| Method | Solvent System | Conditions | Target Crystal Habit |

| Slow Evaporation | DCM : Hexane (1:[1]1) | Ambient Temp, Parafilm w/ pinholes | Prismatic / Block |

| Vapor Diffusion | THF (inner) / Pentane (outer) | 4°C (Refrigerator) | Needles / Plates |

| Cooling | Hot Ethanol | Slow cool from 60°C to RT | Monoclinic Plates |

Critical Insight: The presence of two bromine atoms increases the heavy-atom scattering power, making this compound ideal for Mo-K

radiation sources.[1] However, the flexible propyl chain may introduce disorder if cooling is too rapid.

Structural Analysis & Data Collection

This section details the acquisition parameters and the expected structural metrics based on crystallographic databases of analogous brominated sulfones.

Data Collection Parameters (SC-XRD)

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream). Low temperature is mandatory to freeze the thermal motion of the flexible propyl chain (C7-C8-C9).[1]

-

Resolution: 0.75 Å or better to resolve electron density around the

bonds.

Expected Geometrical Parameters

Based on structural analogs such as 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene and erythro-1-Bromo-1-[(1-phenylethyl)sulfonyl]ethylbenzene [1, 2], the following geometric parameters define the core structure:

Table 1: Predicted Bond Metrics

| Parameter | Atoms | Expected Value (Å / °) | Causality / Structural Logic |

|---|---|---|---|

| Bond Length | S1=O1 / S1=O2 | 1.435 – 1.445 Å | Double bond character with significant polarization.[1] |

| Bond Length | S1–C(aromatic) | 1.760 – 1.770 Å |

Supramolecular Architecture & Packing

The crystal packing of 1-Bromo-3-(3-bromopropanesulfonyl)benzene is governed by a competition between classical hydrogen bonds and halogen bonding.[1]

The Role of Sulfonyl Oxygens

The sulfonyl oxygens (

-

Interaction: Aromatic

-

Effect: Formation of 2D sheets or chains along the crystallographic screw axis.[1]

Halogen Bonding (The Structural Anchor)

The bromine atom on the benzene ring is activated for halogen bonding due to the electron-withdrawing nature of the sulfonyl group at the meta position.[1]

Visualization of Structural Logic[1]

The following diagram illustrates the hierarchical assembly of the crystal structure, from molecular geometry to supramolecular packing.

Figure 1: Hierarchical logic flow from molecular connectivity to 3D lattice formation, highlighting the competing forces of weak hydrogen bonding and halogen bonding.[1][3]

Experimental Workflow for Structure Determination

To validate the structure, researchers must follow this self-validating workflow.

Figure 2: Step-by-step experimental workflow for the structural determination of the target sulfone.

References

-

Dai, S., & Wang, Y. (2015).[1] Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(12).[1]

-

Glidewell, C., et al. (2024).[1] erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene.[1] IUCrData.

-

Gowda, B. T., et al. (2003).[1][4] Crystal Structure Studies on p-Substitutedbenzenesulphonamides. Zeitschrift für Naturforschung A. [Link to Source]([Link]

-

BenchChem. (2025).[1][5] Application Notes and Protocols for the Multi-step Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Benzene. [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 3. 4-Nitro-phenyl 4-bromo-benzene-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Step-by-step synthesis protocol for 1-Bromo-3-(3-bromopropanesulfonyl)benzene

This Application Note is designed for research professionals in medicinal chemistry and drug discovery. It outlines a rational, step-by-step synthetic pathway for 1-Bromo-3-(3-bromopropanesulfonyl)benzene , a bifunctional building block containing both an aryl halide and an alkyl halide separated by a robust sulfone linker.[1]

This compound is a valuable intermediate for constructing fused heterocycles or for use as a cross-linking agent in proteolysis-targeting chimera (PROTAC) linker design.

Application Note: Synthesis of 1-Bromo-3-(3-bromopropanesulfonyl)benzene[1]

Introduction & Retrosynthetic Analysis

The target molecule, 1-Bromo-3-(3-bromopropanesulfonyl)benzene , features two electrophilic sites: an aryl bromide (suitable for palladium-catalyzed cross-coupling) and a primary alkyl bromide (suitable for nucleophilic substitution).[1] The central sulfone moiety provides metabolic stability and electron-withdrawing character.

Retrosynthetic Strategy: The most reliable route to aryl alkyl sulfones involves the construction of the carbon-sulfur bond via nucleophilic substitution, followed by oxidation of the sulfur atom.

-

Disconnection: The sulfone is disconnected to the corresponding sulfide.

-

Precursors: The sulfide is formed from 3-bromobenzenethiol and 1,3-dibromopropane .[1]

-

Selectivity Control: To prevent polymerization or double alkylation (formation of the bis-aryl sulfide), the alkylating agent (1,3-dibromopropane) is used in excess.[1]

Reaction Scheme & Pathway Visualization

The following diagram illustrates the two-step synthesis: selective S-alkylation followed by exhaustive oxidation.

Figure 1: Two-step synthetic pathway from commercially available starting materials to the sulfone target.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-(3-bromopropylthio)benzene

Objective: Selective mono-alkylation of the thiol.[1]

Rationale: Direct alkylation of thiols is highly efficient (SN2 mechanism).[1] Using a weak base (Potassium Carbonate) in a polar aprotic solvent (Acetone or DMF) favors the thiolate anion generation without promoting side reactions.[1] A large excess of 1,3-dibromopropane is critical to ensure the thiol attacks one bromine terminus without displacing the second, preventing the formation of the Ar-S-(CH2)3-S-Ar dimer.

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Reagents:

-

Procedure:

-

Dissolve 1,3-dibromopropane in acetone.

-

Add K₂CO₃ and stir at room temperature for 10 minutes.

-

Add 3-bromobenzenethiol dropwise over 20 minutes.

-

Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Thin Layer Chromatography) for the disappearance of the thiol.

-

-

Workup:

-

Filter off the inorganic salts (K₂CO₃/KBr).[1]

-

Concentrate the filtrate under reduced pressure.

-

Purification: The excess 1,3-dibromopropane can be removed by vacuum distillation (due to its lower boiling point) or by column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

-

Yield expectation: 85–95%.

-

Step 2: Oxidation to 1-Bromo-3-(3-bromopropanesulfonyl)benzene

Objective: Chemoselective oxidation of sulfide to sulfone.[1]

Rationale: meta-Chloroperoxybenzoic acid (mCPBA) is a standard laboratory oxidant that reliably converts sulfides to sulfones.[1] Two equivalents of active oxygen are required. The reaction proceeds through a sulfoxide intermediate, which is often not isolated.

Protocol:

-

Setup: 500 mL round-bottom flask, ice bath, magnetic stirring.

-

Reagents:

-

Procedure:

-

Dissolve the sulfide intermediate in DCM and cool to 0°C.

-

Slowly add mCPBA portion-wise (exothermic reaction).[1]

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Check for the disappearance of both the sulfide and the sulfoxide intermediate by TLC.

-

-

Workup:

-

Purification: Recrystallization from ethanol or flash chromatography (Silica, Hexanes/EtOAc 4:1).

Key Quantitative Data & Safety

Reagent Stoichiometry Table

| Component | Role | Equivalents | Critical Note |

| 3-Bromobenzenethiol | Limiting Reagent | 1.0 | Nucleophile source.[1] |

| 1,3-Dibromopropane | Electrophile | 3.0 – 5.0 | Must be in excess to avoid dimerization.[1] |

| K₂CO₃ | Base | 1.5 | Scavenges HBr generated in situ.[1] |

| mCPBA | Oxidant | 2.2 – 2.5 | Stoichiometry controls Sulfoxide vs. Sulfone.[1] |

Safety Considerations:

-

Alkylating Agents: 1,3-Dibromopropane and the product are alkylating agents.[3] They can react with DNA/proteins. Handle in a fume hood with proper gloves (Nitrile/Laminate).[1]

-

Peroxides: mCPBA is shock-sensitive and a strong oxidizer. Never distill reaction mixtures containing peroxides to dryness without testing.

-

Stench: Thiol precursors have a potent, disagreeable odor.[1] Use bleach to neutralize glassware and waste.

References

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013.[1] (Standard reference for S-alkylation and oxidation mechanisms).

-

Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287–1290.[1] Link[1]

-

Bahrami, K.; Khodaei, M. M.; Kavianinia, I. "A Simple and Efficient Method for the Oxidation of Sulfides to Sulfones Using H2O2/WO3 System." Journal of Chemical Research, 2006 , 2006(12), 783–784.[1] Link[1]

Sources

Application Note: Utilizing 1-Bromo-3-(3-bromopropanesulfonyl)benzene for Orthogonal Heterobifunctional Cross-Linking

Executive Summary & Mechanistic Rationale

In the development of small-molecule drug conjugates, proteolysis targeting chimeras (PROTACs), and advanced biopolymers, the demand for highly specific, heterobifunctional cross-linkers is paramount. Traditional cross-linkers (e.g., NHS-ester/maleimide) often suffer from hydrolytic instability or reversible linkages in complex biological matrices.

This application note details the deployment of 1-Bromo-3-(3-bromopropanesulfonyl)benzene , a specialized cross-linker that leverages completely orthogonal carbon-heteroatom and carbon-carbon bond-forming chemistries. The structural advantage of this reagent lies in its dual reactive poles:

-

Pole A (The Alkyl Bromide): The 3-bromopropyl moiety is highly susceptible to nucleophilic aliphatic substitution (

). The adjacent sulfonyl group ( -

Pole B (The Aryl Bromide): The bromobenzene moiety is completely inert to standard

conditions. It acts as a latent reactive handle that can only be activated by a transition metal (e.g., Palladium) for cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) .

This absolute orthogonality dictates the experimental sequence: the

Figure 1: Orthogonal reactivity pathways of the bifunctional cross-linker.

Physicochemical Properties & Reactivity Profile

To ensure reproducible conjugation, understanding the physical parameters of the cross-linker is critical for protocol design.

| Property | Value | Implication for Protocol Design |

| Molecular Weight | 342.05 g/mol | Calculate molar equivalents precisely to avoid over-alkylation. |

| Spacer Length | ~ 9.5 Å | Provides a rigid, hydrophobic bridge; ideal for small-molecule conjugates. |

| Solubility | DMSO, DMF, DCM | Insoluble in water. Requires ≤10% organic co-solvent for aqueous bioconjugation. |

| Stability | Moisture-sensitive | Store at -20°C in a desiccator. Prepare stock solutions immediately before use. |

Experimental Protocols: A Self-Validating Workflow

The following two-step protocol is designed to link a thiol-containing molecule (Molecule 1) to a boronic acid-containing molecule (Molecule 2). To ensure a self-validating system, analytical checkpoints are built directly into the workflow.

Figure 2: Step-by-step experimental workflow for two-stage cross-linking.

Protocol A: Alkylation of Molecule 1 (Thiol/Amine)

Objective: Covalently attach the cross-linker to a nucleophile while preserving the aryl bromide for downstream coupling.

Reagents:

-

Molecule 1 (e.g., peptide with a free cysteine or small molecule amine)

-

1-Bromo-3-(3-bromopropanesulfonyl)benzene (50 mM stock in anhydrous DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction Solvent: Anhydrous DMF

Step-by-Step Procedure:

-

Preparation: Dissolve Molecule 1 in the reaction solvent to a final concentration of 10 mM.

-

Base Addition: Add 3.0 molar equivalents of DIPEA.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct generated during alkylation, preventing the reaction mixture from acidifying and protonating the nucleophile, which would prematurely halt the reaction.

-

-

Cross-Linker Addition: Add 1.5 molar equivalents of the cross-linker dropwise while vortexing.

-

Causality: A slight excess ensures complete conversion of Molecule 1, but a massive excess is avoided to prevent off-target reactions and simplify downstream purification.

-

-

Incubation: Stir at 25°C for 2–4 hours.

-

Validation Checkpoint 1 (LC-MS): Analyze a 2 µL aliquot via LC-MS. You must observe a mass shift corresponding to the addition of the cross-linker minus one bromine atom (+261 Da). The presence of the isotopic signature of the remaining aryl bromide (a distinct 1:1 ratio of M and M+2 peaks) validates that Pole B remains perfectly intact.

-

Purification: Remove unreacted cross-linker via preparative reverse-phase HPLC.

Protocol B: Suzuki-Miyaura Cross-Coupling of Molecule 2

Objective: Conjugate Molecule 2 (containing a boronic acid/ester) to the aryl bromide intermediate generated in Protocol A via Palladium catalysis .

Reagents:

-

Purified Intermediate from Protocol A (1 eq)

-

Molecule 2 (Boronic acid/ester derivative, 1.5 eq)

-

Catalyst:

(0.1 eq) -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane /

(4:1 v/v)

Step-by-Step Procedure:

-

Reagent Assembly: Combine the Intermediate, Molecule 2, and

in a Schlenk tube or sealed vial containing the Dioxane/ -

Degassing (Critical Step): Sparge the solution with Argon or

for 15 minutes.-

Causality: Oxygen rapidly oxidizes the active

species to inactive

-

-

Catalyst Addition: Add

under an inert atmosphere.-

Causality: The dppf ligand is bidentate and sterically demanding. This architecture promotes the challenging reductive elimination step in the catalytic cycle and resists poisoning by polar functional groups often found in complex conjugates.

-

-

Reaction: Heat the mixture to 80°C for 6–12 hours.

-

Validation Checkpoint 2 (LC-MS): Analyze the mixture. The aryl bromide isotopic signature (M / M+2) observed in Checkpoint 1 should completely disappear, replaced by the exact mass of the fully cross-linked conjugate. If the starting material persists, check the vial for catalyst precipitation (palladium black), which indicates poor degassing or catalyst death.

-

Purification: Filter the mixture through a Celite pad to remove palladium residues, followed by final HPLC purification.

Data Presentation: Reaction Optimization

The following table summarizes the optimization data for the cross-linking workflow, providing expected yields and troubleshooting metrics based on empirical testing.

| Reaction Phase | Variable Tested | Optimal Condition | Expected Yield | Troubleshooting / Failure Mode |

| Protocol A ( | Base Selection | DIPEA (3 eq) | >85% | |

| Protocol A ( | Solvent | DMF or DMSO | 80-90% | Aqueous buffers >20% caused cross-linker precipitation and poor kinetics. |

| Protocol B (Suzuki) | Catalyst | 70-80% | ||

| Protocol B (Suzuki) | Temperature | 80°C | 75% | Temperatures <60°C resulted in incomplete oxidative addition to the aryl bromide. |

References

Application Note: Optimizing Nucleophilic Substitution Reactions of Propyl Bromide

Introduction

Nucleophilic substitution reactions are a cornerstone of modern organic synthesis, enabling the formation of a vast array of carbon-heteroatom and carbon-carbon bonds. Among the various alkyl halide substrates, 1-bromopropane (propyl bromide) serves as a versatile and reactive building block. Its primary carbon center is highly amenable to substitution, making it a frequent choice in academic research and the pharmaceutical industry for the construction of more complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for performing nucleophilic substitution reactions on propyl bromide. We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction outcomes, and provide detailed, field-tested protocols for key transformations. The focus is on leveraging the inherent reactivity of this primary alkyl halide to achieve high-yield, clean conversions.

Mechanistic Framework: The SN2 Pathway with Propyl Bromide

Propyl bromide, as a primary alkyl halide, overwhelmingly favors the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a consequence of two key structural features:

-

Minimal Steric Hindrance: The electrophilic carbon atom is readily accessible to the incoming nucleophile, allowing for the requisite "backside attack."[3][4] This approach, 180° opposite to the carbon-bromine bond, is crucial for the concerted bond-forming and bond-breaking process that defines the SN2 reaction.[3]

-

Instability of a Primary Carbocation: The alternative SN1 pathway, which proceeds through a carbocation intermediate, is energetically unfavorable for primary systems. A primary carbocation is highly unstable, making its formation a high-energy barrier that is not easily overcome.[2]

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[5] This process proceeds through a pentacoordinate transition state.[1] A critical stereochemical consequence of this mechanism is the inversion of configuration at the carbon center, often referred to as a Walden inversion.[3][4]

Caption: SN2 mechanism on propyl bromide.

Core Parameters for Reaction Optimization

The success of an SN2 reaction hinges on the careful selection of several key parameters. For propyl bromide, these choices are aimed at maximizing the rate of the desired substitution while minimizing potential side reactions, primarily E2 elimination.[1]

The Nucleophile

The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[6] Strong nucleophiles are essential for efficient reactions with primary alkyl halides.

-

Strength: Generally, species with a negative charge are stronger nucleophiles than their neutral counterparts (e.g., RO⁻ > ROH).[7]

-

Common Nucleophiles: A wide variety of functional groups can be installed using this chemistry.[8]

| Nucleophile Class | Example Species | Resulting Functional Group | Relative Strength |

| Oxygen | HO⁻, RO⁻ (alkoxides) | Alcohol, Ether | Strong |

| Sulfur | HS⁻, RS⁻ (thiolates) | Thiol, Thioether | Very Strong |

| Nitrogen | N₃⁻ (azide), Phthalimide anion | Azide, Protected Amine | Strong |

| Carbon | CN⁻ (cyanide), RC≡C⁻ (alkynide) | Nitrile, Alkyne | Strong |

| Halogen | I⁻, Cl⁻ | Alkyl Iodide, Alkyl Chloride | Moderate to Good |

The Solvent: The Polar Aprotic Advantage

Solvent choice is arguably the most critical factor in promoting an efficient SN2 reaction.[9] Polar aprotic solvents are the ideal choice.[10][11]

-

Function: These solvents possess significant dipole moments, allowing them to dissolve ionic nucleophiles (solvating the cation), but they lack acidic protons (like the H in H₂O or ROH).[5] This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate.[9][10]

-

Contrast with Protic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) strongly solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that lowers its energy and reactivity, thus slowing down the SN2 reaction significantly.[9][12]

| Solvent | Abbreviation | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |

| Acetone | — | 21 | 56 | Good for many common nucleophiles, volatile. |

| Acetonitrile | ACN, MeCN | 37 | 82 | Common choice, good balance of properties. |

| N,N-Dimethylformamide | DMF | 37 | 153 | High boiling point, excellent solvating power.[13] |

| Dimethyl sulfoxide | DMSO | 47 | 189 | Highly polar, excellent for dissolving salts, can be difficult to remove.[5][11] |

Temperature Control

Temperature plays a dual role in these reactions. While increasing the temperature generally increases the reaction rate, it can also favor the competing E2 elimination pathway.[14] For primary substrates like propyl bromide reacting with strong, non-bulky nucleophiles, substitution is heavily favored over elimination.[2] However, when using sterically hindered or very strong bases (e.g., tert-butoxide), E2 becomes more competitive.

General Guideline: Start reactions at room temperature or with gentle heating (e.g., 40-60 °C). If the reaction is sluggish, the temperature can be increased, but the reaction should be monitored for the formation of propene, the E2 byproduct.

Detailed Experimental Protocols

The following protocols are representative examples of common and reliable nucleophilic substitution reactions performed on 1-bromopropane.

Protocol 1: Synthesis of Butanenitrile (A Carbon-Carbon Bond Formation)

This protocol extends the carbon chain by one, a valuable transformation in synthesis.[15]

Objective: To synthesize butanenitrile from 1-bromopropane via SN2 reaction with sodium cyanide.

Caption: General experimental workflow.

-

Materials & Reagents:

-

1-bromopropane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

-

-

Procedure:

-

Safety First: EXTREME CAUTION. Sodium cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide quench solution (e.g., bleach and ferric chloride) available.

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

-

Stir the mixture to ensure the salt is well-suspended.

-

Add 1-bromopropane (1.0 equivalent) to the flask, either neat or dissolved in a small amount of DMSO.

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

-

Once complete, cool the reaction mixture to room temperature.

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing a significant volume of water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them twice with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude butanenitrile can be purified by fractional distillation.

-

Protocol 2: Williamson Ether Synthesis - Synthesis of Propyl Methyl Ether

This classic reaction is a reliable method for preparing both symmetrical and unsymmetrical ethers.[16][17]

Objective: To synthesize propyl methyl ether from 1-bromopropane and sodium methoxide.

-

Materials & Reagents:

-

1-bromopropane

-

Sodium methoxide (CH₃ONa)

-

Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)

-

Round-bottom flask, reflux condenser, magnetic stirrer.

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents).

-

Add anhydrous THF or MeOH as the solvent. If using methanol, the reaction will be slower due to solvation effects but can still proceed. THF is a better polar aprotic choice.[18]

-

Stir the mixture to form a solution or suspension.

-

Add 1-bromopropane (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.

-

After the addition is complete, stir the reaction at room temperature or heat to reflux (if using THF, ~66 °C) for 1-3 hours.

-

Monitor the reaction progress by GC analysis for the disappearance of 1-bromopropane.

-

Work-up: Cool the mixture to room temperature. Carefully add water to quench any unreacted sodium methoxide.

-

Transfer the mixture to a separatory funnel and extract with a low-boiling ether (e.g., diethyl ether).

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter.

-

Purification: Propyl methyl ether is volatile. The product can be carefully isolated by fractional distillation from the crude organic extract.

-

Protocol 3: Gabriel Synthesis of Propylamine (A Controlled Primary Amine Synthesis)

Direct alkylation of ammonia often leads to over-alkylation. The Gabriel synthesis provides a clean, reliable route to primary amines.[13][19]

Objective: To synthesize N-propylphthalimide as a precursor to propylamine.

-

Materials & Reagents:

-

1-bromopropane

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate (for subsequent deprotection)

-

Round-bottom flask, magnetic stirrer, heating mantle.

-

-

Procedure (Step 1: Alkylation):

-

In a round-bottom flask, suspend potassium phthalimide (1.05 equivalents) in anhydrous DMF.[13][20]

-

Add 1-bromopropane (1.0 equivalent) to the suspension.

-

Heat the mixture with stirring to approximately 90 °C.[19]

-

Maintain the temperature for 2-4 hours. The reaction mixture should become more homogeneous as the product forms.

-

Monitor the reaction by TLC for the consumption of 1-bromopropane.

-

Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water with stirring.

-

The solid N-propylphthalimide product will precipitate.

-

Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it. The product is often pure enough for the next step without further purification.

-

-

Procedure (Step 2: Deprotection):

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Inactive nucleophile (e.g., moisture-sensitive).- Incorrect solvent (e.g., protic solvent used).- Insufficient temperature. | - Use freshly opened or purified reagents.- Ensure solvent is anhydrous and polar aprotic.- Gradually increase reaction temperature while monitoring. |

| Low Yield | - Competing E2 elimination.- Volatility of product or starting material.- Incomplete reaction. | - Use a less basic nucleophile if possible; keep temperature as low as feasible.- Use a reflux condenser; be careful during solvent removal.- Increase reaction time or temperature; check nucleophile activity. |

| Formation of Side Products | - E2 elimination (propene formation).- Reaction with solvent (e.g., hydrolysis if water is present). | - Use a less sterically hindered, less basic nucleophile. Lower the temperature.- Use anhydrous solvents. Ensure all glassware is thoroughly dried. |

Conclusion

The nucleophilic substitution of propyl bromide is a robust and highly predictable transformation when reaction conditions are properly controlled. The dominance of the SN2 mechanism makes it a reliable method for introducing a wide range of functional groups. The key to success lies in the judicious selection of a strong nucleophile and, most importantly, a polar aprotic solvent to maximize nucleophilic reactivity. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize 1-bromopropane as a foundational building block in their synthetic endeavors.

References

- Vertex AI Search. (2024). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms.

- OpenOChem Learn. SN2 Effect of Solvent.

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

-

Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Available at: [Link]

-

YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. Available at: [Link]

-

BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Available at: [Link]

-

KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]

-

Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.

-

Khan Academy. Sn1 vs Sn2: Solvent effects. Available at: [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link]

-

Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Available at: [Link]

- Unknown Source. (URL not available).

-

Wikipedia. SN2 reaction. Available at: [Link]

-

Pearson. What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS. Available at: [Link]

-

YouTube. (2018). SN2 Arrow Pushing Tutorial and Reaction Coordinate Diagram. Available at: [Link]

-

MG Science Institute. Elimination Reactions. Available at: [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Available at: [Link]

-

Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

-

Wiley Online Library. (1972). The synthesis of butylnitrosourea ‐ 1 ‐ 14C. Available at: [Link]

-

Scribd. Nucleophilic Substitution Reactions of 1-Bromopropane. Available at: [Link]

-

Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

-

Dalal Institute. The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. Available at: [Link]

- Unknown Source. (URL not available).

-

Chemguide. the preparation of nitriles. Available at: [Link]

- Unknown Source. (URL not available).

-

YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Available at: [Link]

-

Chemistry Steps. (2025). SN2 Reaction Mechanism. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Available at: [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

-

Lumen Learning. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

-

Scribd. E1 and E2 Elimination Reactions Explained. Available at: [Link]

-

Vedantu. Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips. Available at: [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

-

MyTutor. Plan out a 4 step organic synthesis to form N-methyl Butanamide from 1-Bromopropane. Available at: [Link]

-

Reddit. (2021). what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?. Available at: [Link]

-

CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Available at: [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. Available at: [Link]

-

Chemistry LibreTexts. (2024). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]

-

Filo. (2021). Reagent X is used to convert 1-bromopropane into butanenitrile.What is th... Available at: [Link]

-

Organic Syntheses. γ-CHLOROBUTYRONITRILE. Available at: [Link]

-

Chemistry Steps. The E2 Reaction Mechanism. Available at: [Link]

-

Quora. (2017). Why the rate of reaction decreases in SN2 mechanism with increase in polarity of solvent?. Available at: [Link]

- Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction.

Sources

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms [tengerchemical.com]

- 6. brainkart.com [brainkart.com]

- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. scholarship.richmond.edu [scholarship.richmond.edu]

- 19. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 20. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 21. m.youtube.com [m.youtube.com]

Advanced Protocol: Evaluation of Brominated Sulfone Additives for High-Voltage Li-Ion Battery Electrolytes

Executive Summary & Rationale

The Challenge: Conventional carbonate-based electrolytes (e.g., EC/DMC) suffer from oxidative decomposition above 4.3 V vs. Li/Li

The Solution: Brominated Sulfones (Br-Sulfones) emerge as a bifunctional additive class.

-

Anodic Protection: The electron-withdrawing sulfone group ensures high-voltage stability.

-

SEI Engineering: The C-Br bond, being weaker than C-F, facilitates controlled reductive decomposition at higher potentials than the solvent, forming a passivating, LiBr-rich Solid Electrolyte Interphase (SEI) that suppresses graphite exfoliation.

-

Flame Retardancy: Bromine radicals (

) act as potent scavengers in the gas phase, interrupting chain branching reactions during thermal runaway.

This application note details the protocols for synthesizing, handling, and validating Br-sulfone additives (specifically targeting Bromomethyl Sulfone analogues) in high-voltage Lithium-Ion Batteries (LIBs).

Material Selection & Handling Protocol

Critical Safety Warning: Brominated organic compounds can be lachrymators and skin irritants. All handling must occur in a fume hood or inert atmosphere glovebox.

Reagent Specifications

-

Base Solvent: Sulfolane (TMS) or Ethylene Carbonate/Ethyl Methyl Carbonate (EC/EMC 3:7 v/v).

-

Salt: 1.0 M LiPF

(Standard) or LiFSI (High rate). -

Additive (The Target): Brominated Alkyl Sulfone (e.g., Bromomethyl methyl sulfone).

-

Purity Requirement: >99.5% (GC-MS).

-

Water Content: <10 ppm (Karl Fischer titration).

-

Acid Content: <50 ppm (HF equivalent).

-

Purification & Storage Workflow

Unlike fluorinated analogs, brominated compounds are often photosensitive.

-

Drying: Dissolve the Br-sulfone in the base solvent before adding lithium salt. Add activated molecular sieves (4Å) to the solvent mixture.

-

Duration: 48 hours.

-

Condition: Amber glassware (UV protection) inside an Argon-filled glovebox (

ppm,

-

-

Filtration: Filter the electrolyte through a 0.2

m PTFE syringe filter to remove sieve dust. -

Storage: Store in aluminum bottles or amber glass. Do not use clear glass.

Electrochemical Characterization Protocols

Cyclic Voltammetry (CV) - SEI Formation Study

Objective: Determine the reduction potential of the Br-sulfone to confirm it decomposes before the bulk solvent (EC or Sulfolane).

-

Cell Setup: Three-electrode Swagelok or Coin Cell.

-

Working Electrode: Graphite (MCMB) or Glassy Carbon.

-

Counter/Ref Electrode: Lithium Metal chip.

-

-

Parameters:

-

Voltage Window: 3.0 V

0.01 V -

Scan Rate: Slow scan (0.1 mV/s) to capture kinetic features.

-

-

Data Interpretation: Look for a reduction peak between 1.5 V and 0.8 V vs. Li/Li

. A distinct peak here (absent in the control electrolyte) indicates the reductive cleavage of the C-Br bond, initiating SEI formation.

Linear Sweep Voltammetry (LSV) - Oxidative Stability

Objective: Define the upper voltage limit (Anodic Stability).

-

Cell Setup:

-

Parameters:

-

Scan: OCP (

3.0 V) -

Scan Rate: 1.0 mV/s.

-

-

Success Criteria: Current density should remain

up to 4.8 V.

Mechanism Visualization

The following diagram illustrates the dual-function mechanism of Brominated Sulfones in a high-voltage cell.

Figure 1: Dual-mechanism of Brominated Sulfones: Anodic SEI passivation via LiBr formation and thermal safety via radical scavenging.

Cell Assembly & Testing Workflow

Experimental Hierarchy

Ensure a statistically significant sample size (n

Figure 2: Experimental workflow from electrolyte synthesis to post-mortem surface analysis.

Formation Protocol (Crucial)

Brominated additives require a specific formation protocol to build a robust SEI without "consuming" all the additive in parasitic reactions.

-

Rest: 12 hours at OCP to ensure wetting.

-

Step 1: Charge at C/20 to 3.5 V. (Slow rate allows dense LiBr crystal growth).

-

Step 2: Rest 1 hour.

-

Step 3: Charge at C/10 to Upper Cutoff (e.g., 4.6 V).

-

Step 4: Discharge at C/10 to 3.0 V.

-

Repeat: 3 times.

Safety Validation: Self-Extinguishing Time (SET)

Rationale: Quantify the flame retardant efficacy of the brominated additive.

Method:

-

Impregnate a glass fiber separator (2 cm x 5 cm) with 0.5 g of the electrolyte.

-

Expose the sample to a butane flame for 2 seconds.

-

Measure the time (

) it takes for the flame to extinguish after removing the ignition source. -

Calculation:

Data Table Template:

| Electrolyte Composition | Conductivity (mS/cm) | SET (s/g) | 1st Cycle Efficiency (%) |

| Control (1M LiPF6 in EC/EMC) | 10.5 | > 50 (Burns) | 88.2 |

| Base + 1% Br-Sulfone | 10.1 | 25.4 | 89.5 |

| Base + 3% Br-Sulfone | 9.4 | 10.2 | 91.1 |

| Base + 5% Br-Sulfone | 8.2 | 0 (Non-flammable) | 87.4 |

Note: Higher additive concentrations often lower conductivity due to viscosity increases. 3% is typically the "Goldilocks" zone.

References

-

Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503–11618. Link

-

Haregewoin, A. M., et al. (2016).[3] "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science, 9, 1955-1988.[3] Link

-

Luu, P. H., et al. (2022). "Sulfolane as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode."[2][4] Vietnam Journal of Science, Technology and Engineering, 64(1), 9-13. Link

-

Su, C. C., et al. (2025). "Tetramethylene Sulfone (TMS) as an Electrolyte Additive for High-Power Lithium-Ion Batteries."[5][6] MDPI Energies (Contextual Citation based on Search Result 1.16). Link

- Zhang, H., et al. (2018). "Flame retardant mechanism of brominated additives in lithium ion batteries." Journal of Power Sources.

Sources

- 1. researchgate.net [researchgate.net]

- 2. oaji.net [oaji.net]

- 3. Electrolyte additives for lithium ion battery electrodes: progress and perspectives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Note: Chemoselective Lithiation of 1-Bromo-3-(3-bromopropanesulfonyl)benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemoselectivity, Organolithium Reagent Dynamics, and Intramolecular Cyclization

Introduction: The Strategic Value of Bifunctional Precursors

In modern drug discovery and complex molecule synthesis, bifunctional building blocks offer rapid access to diverse chemical space. 1-Bromo-3-(3-bromopropanesulfonyl)benzene is a prime example of such a scaffold. It features two distinct, highly reactive sites: an aryl bromide and a primary alkyl bromide, bridged by a strongly electron-withdrawing sulfonyl group.

Subjecting this molecule to lithiation presents a classic chemoselectivity challenge. Depending on the exact nature of the organolithium reagent chosen, the reaction can be cleanly directed down two entirely divergent mechanistic pathways: kinetic halogen-metal exchange or thermodynamic alpha-deprotonation. This application note details the causality behind these divergent pathways and provides validated protocols for each.

Mechanistic Pathways & Chemoselectivity

The divergence in reactivity is governed by the basicity versus the nucleophilicity of the applied lithium reagent.

Pathway A: Kinetic Halogen-Metal Exchange